1-Bromohexane-1,1-d2

Vue d'ensemble

Description

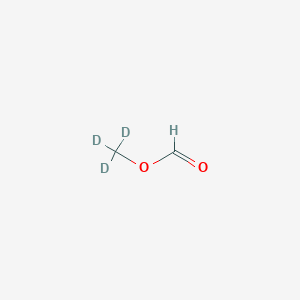

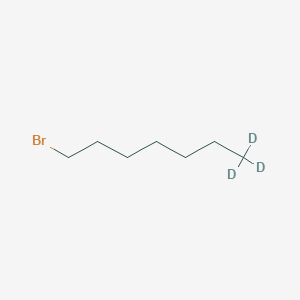

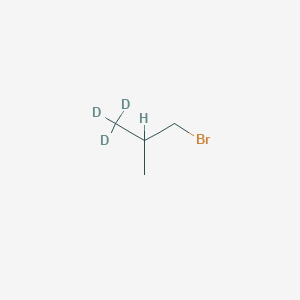

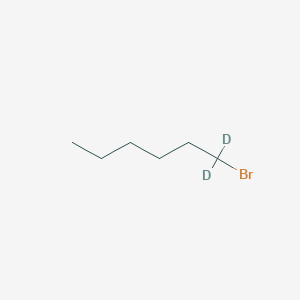

1-Bromohexane-1,1-d2 is a deuterated derivative of 1-Bromohexane, an organobromine compound with the chemical formula C6H13Br. The deuterium atoms replace the hydrogen atoms at the first carbon position, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling.

Mécanisme D'action

Target of Action

1-Bromohexane-1,1-d2, also known as 1-Bromo-1,1-dideuteriohexane, is an organobromine compound . It primarily targets nucleophiles, such as amines or thiols . These nucleophiles are molecules that donate an electron pair to form a chemical bond, playing a crucial role in many biochemical reactions.

Mode of Action

The compound interacts with its targets through a process known as alkylation . In this process, this compound reacts with nucleophiles to form covalent bonds . This reaction allows for the introduction of alkyl groups into the target molecule, which can lead to the synthesis of new compounds with desired properties .

Biochemical Pathways

It’s known that the compound can form grignard reagents . Grignard reagents are used in a wide variety of chemical reactions, including the formation of carbon-carbon bonds, which are fundamental in organic chemistry .

Pharmacokinetics

It’s known that the compound is a colorless liquid and insoluble in water , which may influence its absorption and distribution in the body. More research would be needed to fully understand its pharmacokinetic properties.

Result of Action

Given its ability to form grignard reagents and interact with nucleophiles , it can be inferred that the compound may influence a variety of biochemical reactions and potentially lead to the synthesis of new compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is stable under normal conditions but incompatible with strong oxidizing agents and strong bases . Furthermore, it’s known to be toxic to aquatic life with long-lasting effects , indicating that its release into the environment should be avoided.

Analyse Biochimique

Biochemical Properties

1-Bromo-1,1-dideuteriohexane undergoes reactions expected of simple alkyl bromides . It can form Grignard reagents , which play an important role in the formation of carbon-carbon bonds. This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .

Molecular Mechanism

As an alkylating agent, 1-Bromo-1,1-dideuteriohexane reacts with nucleophiles, such as amines or thiols, to form covalent bonds .

Temporal Effects in Laboratory Settings

It is known that most 1-bromoalkanes are prepared by free-radical addition of hydrogen bromide to the 1-alkene .

Dosage Effects in Animal Models

The lethal dose (LD50) in mice is reported to be 1.226 g/kg .

Metabolic Pathways

It is known that it can form Grignard reagents , which are involved in various metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromohexane-1,1-d2 can be synthesized through the bromination of hexane-1,1-d2. The process involves the following steps:

Deuteration of Hexane: Hexane is first deuterated at the first carbon position using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Bromination: The deuterated hexane is then subjected to bromination using bromine (Br2) in the presence of a radical initiator like ultraviolet light or a peroxide. This results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The deuteration and bromination steps are optimized for high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromohexane-1,1-d2 undergoes several types of chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as hydroxide ions (OH-) to form hexanol.

Elimination Reactions: It can undergo dehydrohalogenation to form hexene in the presence of a strong base like potassium tert-butoxide (KOtBu).

Grignard Reactions: It forms Grignard reagents when reacted with magnesium (Mg) in anhydrous ether, which can further react with carbonyl compounds to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Hydroxide ions (OH-), aqueous or alcoholic medium, room temperature.

Elimination Reactions: Potassium tert-butoxide (KOtBu), heat.

Grignard Reactions: Magnesium (Mg), anhydrous ether, inert atmosphere.

Major Products

Nucleophilic Substitution: Hexanol.

Elimination Reactions: Hexene.

Grignard Reactions: Various alcohols depending on the carbonyl compound used.

Applications De Recherche Scientifique

1-Bromohexane-1,1-d2 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

NMR Spectroscopy: Used as a reference compound in NMR studies to analyze molecular structures and dynamics.

Isotopic Labeling: Employed in metabolic studies to trace the pathways of organic molecules.

Pharmaceutical Research: Utilized in the synthesis of deuterated drugs to study their pharmacokinetics and metabolic stability.

Organic Synthesis: Acts as a building block in the synthesis of complex organic molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromobutane: A shorter chain alkyl bromide with similar reactivity but different physical properties.

1-Bromododecane: A longer chain alkyl bromide with similar reactivity but different physical properties.

2-Bromohexane: A positional isomer with different reactivity due to the bromine atom being on the second carbon.

Uniqueness

1-Bromohexane-1,1-d2 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and isotopic labeling studies. The presence of deuterium atoms provides distinct spectral features that aid in the analysis of molecular structures and dynamics.

Propriétés

IUPAC Name |

1-bromo-1,1-dideuteriohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i6D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDIARAMWBIKFW-NCYHJHSESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.